molecular formula C9H13N3 B1473251 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1447966-00-8

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1473251
Key on ui cas rn: 1447966-00-8
M. Wt: 163.22 g/mol
InChI Key: SDBYTVRYGCVULG-UHFFFAOYSA-N
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Patent
US09296761B2

Procedure details

Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (see footnote 8) was reacted with methylboronic acid and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) to generate benzyl 2,4-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate; hydrogenolytic removal of the protecting group provided the requisite 2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Name
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
benzyl 2,4-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C2CN(C(OCC3C=CC=CC=3)=O)CCC=2N=C(C)N=1.CB(O)O.[CH3:27][C:28]1[N:29]=[C:30]([CH3:48])[C:31]2[CH2:37][N:36](C(OCC3C=CC=CC=3)=O)[CH2:35][CH2:34][C:32]=2[N:33]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:27][C:28]1[N:29]=[C:30]([CH3:48])[C:31]2[CH2:37][NH:36][CH2:35][CH2:34][C:32]=2[N:33]=1 |f:3.4.5.6|

Inputs

Step One
Name
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)C)CCN(C2)C(=O)OCC2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CB(O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
benzyl 2,4-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(C2=C(N1)CCN(C2)C(=O)OCC2=CC=CC=C2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenolytic removal of the protecting group

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(C2=C(N1)CCNC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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